![molecular formula C14H11Br2NO3 B12633535 {3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol CAS No. 918946-00-6](/img/structure/B12633535.png)
{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol is an organic compound characterized by the presence of bromine and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol typically involves the bromination of a suitable precursor followed by nitration and subsequent reduction to introduce the hydroxyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and nitro groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-methylaniline: Similar in structure but lacks the nitro and hydroxyl groups.
4-Nitrophenylmethanol: Contains the nitro and hydroxyl groups but lacks the bromine atoms.
3,5-Dibromo-4-methoxyphenylmethanol: Similar in structure but has a methoxy group instead of a nitro group.
Uniqueness
{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol is unique due to the combination of bromine, nitro, and hydroxyl groups on the phenyl ring
Properties
CAS No. |
918946-00-6 |
|---|---|
Molecular Formula |
C14H11Br2NO3 |
Molecular Weight |
401.05 g/mol |
IUPAC Name |
[3,5-dibromo-4-[(4-nitrophenyl)methyl]phenyl]methanol |
InChI |
InChI=1S/C14H11Br2NO3/c15-13-6-10(8-18)7-14(16)12(13)5-9-1-3-11(4-2-9)17(19)20/h1-4,6-7,18H,5,8H2 |
InChI Key |
MRHHHCZJYZWFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=C2Br)CO)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


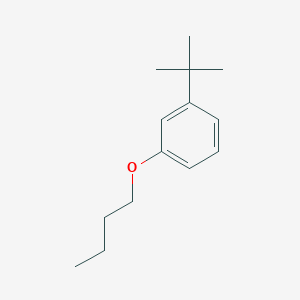
![1-({6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B12633456.png)
![(6-Methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B12633471.png)
![5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633478.png)
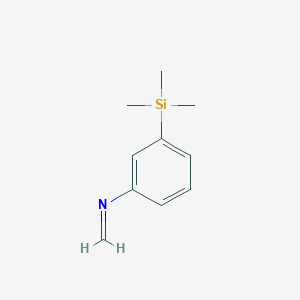
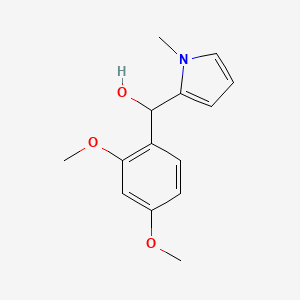
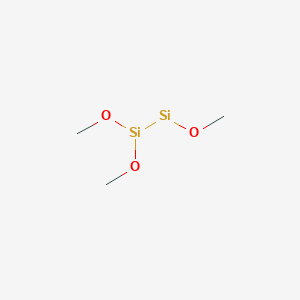
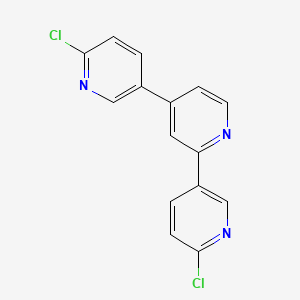
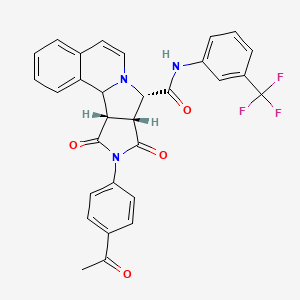
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4,6-bis(1-phenylethyl)phenol](/img/structure/B12633506.png)
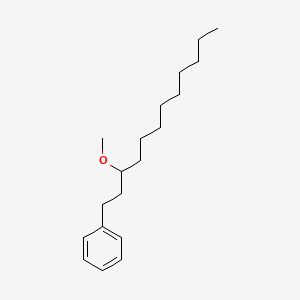
![Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B12633517.png)
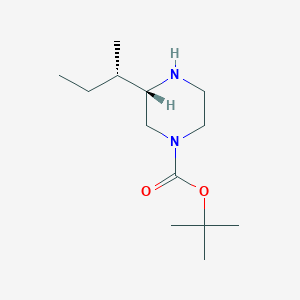
![3-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B12633551.png)
